molecular formula C5H8N2O2S B13105915 5-Propoxy-1,3,4-thiadiazol-2(3H)-one

5-Propoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B13105915
M. Wt: 160.20 g/mol
InChI Key: PUNAHNMOIHUWDK-UHFFFAOYSA-N
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Description

5-Propoxy-1,3,4-thiadiazol-2(3H)-one is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Propoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The propoxy group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: Thiadiazole derivatives, including 5-Propoxy-1,3,4-thiadiazol-2(3H)-one, have shown potential as antimicrobial and antifungal agents.

    Medicine: Research has explored the compound’s potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects can be attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial or fungal metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1,3,4-thiadiazol-2(3H)-one
  • 5-Ethoxy-1,3,4-thiadiazol-2(3H)-one
  • 5-Butoxy-1,3,4-thiadiazol-2(3H)-one

Uniqueness

Compared to similar compounds, 5-Propoxy-1,3,4-thiadiazol-2(3H)-one may exhibit unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-propoxy-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8)

InChI Key

PUNAHNMOIHUWDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NNC(=O)S1

Origin of Product

United States

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